molecular formula C17H19N5O3 B11604041 N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11604041
M. Wt: 341.4 g/mol
InChI Key: QYXPAKCFSPKLSS-UHFFFAOYSA-N
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Description

N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic compound featuring fused heterocyclic rings, a carboxamide group, and substituents including ethyl and methoxyethyl moieties.

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C17H19N5O3/c1-3-19-16(23)11-10-12-15(22(14(11)18)8-9-25-2)20-13-6-4-5-7-21(13)17(12)24/h4-7,10,18H,3,8-9H2,1-2H3,(H,19,23)

InChI Key

QYXPAKCFSPKLSS-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCOC

Origin of Product

United States

Preparation Methods

The synthesis of N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the triazatricyclo core, followed by the introduction of the ethyl, imino, methoxyethyl, and carboxamide groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient synthesis .

Chemical Reactions Analysis

N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. .

Scientific Research Applications

N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with tricyclic systems reported in the literature, particularly the 11-methyl derivative (CAS: 371212-22-5), which differs by an additional methyl group at position 11 (see Table 1). This minor structural variation can significantly alter physicochemical properties, such as solubility, crystallinity, and intermolecular interactions .

Table 1: Structural Comparison with Analogues

Feature Target Compound 11-Methyl Analog (CAS: 371212-22-5)
Substituent at Position 11 None Methyl group
Methoxyethyl Substituent Present (Position 7) Present (Position 7)
Ethyl Group Present (N-ethyl) Present (N-ethyl)
Commercial Availability Not listed Discontinued (as of 2025)
Hydrogen-Bonding and Crystallinity

highlights the importance of graph set analysis in predicting hydrogen-bonding patterns, which could explain differences in crystal packing or stability between the target compound and its methylated analog .

Pharmacological Implications

Organometallic compounds () often serve as catalysts or therapeutic agents, but the target compound’s lack of metal coordination sites distinguishes it from this class .

Biological Activity

N-ethyl-6-imino-7-(2-methoxyethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C29H27N5O2C_{29}H_{27}N_5O_2 and a molecular weight of 477.6 g/mol. The unique tricyclic structure contributes to its reactivity and potential interactions with biological targets.

Property Value
Molecular FormulaC29H27N5O2C_{29}H_{27}N_5O_2
Molecular Weight477.6 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazine and triazole have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Anticancer Potential

Preliminary studies suggest that N-ethyl-6-imino derivatives may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes crucial for tumor growth or the modulation of cell signaling pathways.

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized to interact with various molecular targets such as:

  • Enzymes involved in metabolic pathways.
  • Receptors related to cell proliferation and survival.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on related compounds demonstrated their ability to inhibit bacterial growth in vitro. The minimum inhibitory concentration (MIC) values were determined for several strains, showing promising results for further development.
  • Anticancer Research :
    In vitro assays using cancer cell lines indicated that the compound could reduce cell viability significantly at specific concentrations. Further investigations into its apoptotic effects revealed activation of caspase pathways.

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